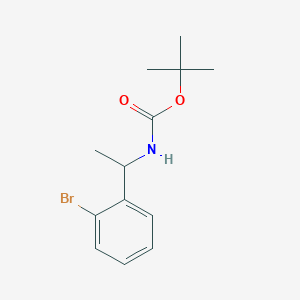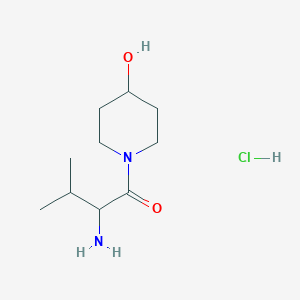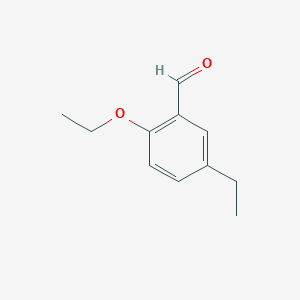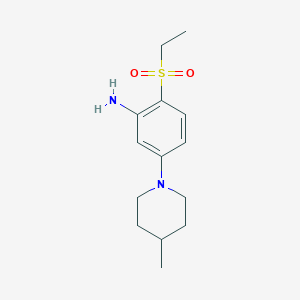
tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Overview
Description
“tert-Butyl (1-(2-bromophenyl)ethyl)carbamate” is a synthetic compound that has been used in various research fields . It is often used in the palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
The synthesis of “tert-Butyl (1-(2-bromophenyl)ethyl)carbamate” involves a palladium-catalyzed cross-coupling reaction with various aryl (Het) halides with Cs2CO3 as a base in 1,4-dioxane (solvent) . In another synthesis method, the reaction of Boc-L-phenylalaninal with thiosemicarbazide gave the thiosemicarbazone which furnished the title compounds by reaction with phenacyl bromides .Molecular Structure Analysis
The molecular formula of “tert-Butyl (1-(2-bromophenyl)ethyl)carbamate” is C13H18BrNO2 . The InChI code is 1S/C13H18BrNO2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) .Chemical Reactions Analysis
The compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines. It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl (1-(2-bromophenyl)ethyl)carbamate” is 300.2 g/mol . It has a flash point of 180.7 and a boiling point of 375.2±25.0C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
- Synthesis of N-Boc-protected Anilines : Used in palladium-catalyzed synthesis processes .
- Deprotection Methods : Facilitates the deprotection of tert-butyl groups in carbamates and other compounds .
- Synthesis of Tetrasubstituted Pyrroles : Involved in the synthesis of pyrroles functionalized with ester or ketone groups .
Mechanism of Action
Safety and Hazards
The compound has been classified under GHS07 for safety. The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .
Relevant Papers There are several papers related to “tert-Butyl (1-(2-bromophenyl)ethyl)carbamate”. For instance, one paper discusses the increasing clinical importance of drug-resistant fungal and bacterial pathogens and the development of new antibacterial compounds . Another paper discusses the enantioselective synthesis of α-Bromonitroalkanes for Umpolung Amide Synthesis . These papers provide valuable insights into the synthesis, properties, and potential applications of “tert-Butyl (1-(2-bromophenyl)ethyl)carbamate”.
properties
IUPAC Name |
tert-butyl N-[1-(2-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNWPYMNQJCFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001161629 | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086391-99-2 | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086391-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395021.png)
![2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1395022.png)



![2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395029.png)
![2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid](/img/structure/B1395030.png)
![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395031.png)
![2-[4-(6-Chloro-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1395032.png)
![2-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395033.png)
![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1395034.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1395036.png)
![2-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395042.png)